4-(5-Methoxypyridin-3-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-methoxypyridin-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVNZTWUKBRGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4-(5-Methoxypyridin-3-yl)aniline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-Methoxypyridin-3-yl)aniline, a bi-aryl compound of interest in medicinal chemistry and materials science. As this appears to be a novel or not widely cataloged compound, this document outlines a proposed synthetic route, predicted physicochemical properties based on analogous structures, and potential applications. All information is grounded in established chemical principles and supported by references to relevant literature.
Introduction and Molecular Identification
4-(5-Methoxypyridin-3-yl)aniline is a heterocyclic compound featuring a methoxy-substituted pyridine ring linked to an aniline moiety. This structural motif is of significant interest in drug discovery, as the pyridine and aniline components can engage in various biological interactions, while the methoxy group can influence solubility and metabolic stability. An extensive search of chemical databases did not yield a specific CAS number for this compound, suggesting its novelty or limited commercial availability. This guide, therefore, serves as a predictive resource for researchers interested in its synthesis and exploration.
The molecular identifiers for 4-(5-Methoxypyridin-3-yl)aniline can be predicted as follows:
| Identifier | Predicted Value |
| IUPAC Name | 4-(5-Methoxypyridin-3-yl)aniline |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Canonical SMILES | COC1=CN=C(C=C1)C2=CC=C(C=C2)N |
| InChI Key | Predicted to be generated upon synthesis and characterization |
| CAS Number | Not found |
Predicted Physicochemical Properties
The physicochemical properties of 4-(5-Methoxypyridin-3-yl)aniline can be inferred from structurally related compounds such as 4-(pyridin-3-yl)aniline, various methoxy-substituted anilines, and pyridines.
| Property | Predicted Characteristic | Rationale |
| Appearance | White to off-white solid | Based on similar bi-aryl compounds. |
| Melting Point | 100-150 °C | The melting point will be influenced by the crystal packing, which is difficult to predict. However, it is expected to be a solid at room temperature. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | The aniline and pyridine nitrogens can act as hydrogen bond acceptors, while the methoxy group adds some lipophilicity. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents. | Aniline moieties can be susceptible to oxidation. |
Proposed Synthesis: A Suzuki Coupling Approach
A reliable method for the synthesis of bi-aryl compounds is the Suzuki cross-coupling reaction. This approach offers high yields and tolerance to a wide range of functional groups. The proposed synthesis of 4-(5-Methoxypyridin-3-yl)aniline involves the coupling of a boronic acid or ester derivative of one of the rings with a halide of the other.
Experimental Protocol: Suzuki Coupling for the Synthesis of 4-(5-Methoxypyridin-3-yl)aniline
This protocol is a generalized procedure and may require optimization for specific substrates and reaction scales.
Materials:
-
3-Bromo-5-methoxypyridine
-
4-Aminophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromo-5-methoxypyridine (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Solvent Addition: Add the degassed solvent to the flask. The reaction mixture should be a suspension.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis Workflow Diagram
Caption: Proposed Suzuki coupling workflow for the synthesis of 4-(5-Methoxypyridin-3-yl)aniline.
Potential Applications
The structural features of 4-(5-Methoxypyridin-3-yl)aniline suggest its potential utility in several areas of research and development:
-
Medicinal Chemistry: The bi-aryl scaffold is a common feature in many kinase inhibitors. The pyridine and aniline nitrogens can form key hydrogen bonds within the ATP-binding pocket of various kinases. Therefore, this compound could serve as a valuable building block for the synthesis of novel anti-cancer agents.[1][2]
-
Materials Science: Aniline and pyridine derivatives are known to be useful in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The extended π-system of 4-(5-Methoxypyridin-3-yl)aniline could impart interesting photophysical properties.
-
Chemical Probes: As a novel scaffold, this compound could be functionalized to create chemical probes for studying biological systems.
Safety and Handling
While a specific safety data sheet (SDS) is not available, general precautions for handling aromatic amines and pyridines should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-(5-Methoxypyridin-3-yl)aniline represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, predicted properties, and potential applications. The proposed Suzuki coupling protocol offers a robust starting point for its preparation, which will enable further investigation into its biological and material properties. As with any novel compound, thorough characterization and safety assessment are paramount for its successful application in research and development.
References
-
PubChem. (E)-4-(3,4,5-Trimethoxystyryl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Molbase. 4,4′-([3][4][5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Retrieved from [Link]
-
PubChem. 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PubMed Central. Retrieved from [Link]
-
PubChem. N-[5-(5-Methoxypyridin-3-Yl)-4,5,6,7-Tetrahydro[3][6]thiazolo[5,4-C]pyridin-2-Yl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. Synthesis of 2,4,5-trimethoxy aniline. Retrieved from [Link]
-
ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]
-
Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]
-
ResearchGate. Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
-
Environmental Protection Agency. 3-[(1-Methylpiperidin-4-yl)oxy]aniline Properties. Retrieved from [Link]
-
NIST. Aniline mustard. Retrieved from [Link]
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- 4. a2bchem.com [a2bchem.com]
- 5. 4-(3-Methoxyphenyl)aniline | 207287-79-4 [sigmaaldrich.com]
- 6. 3,4,5-Trimethoxyaniline 97 24313-88-0 [sigmaaldrich.com]
A Drug Discovery Roadmap for the 4-(Pyridin-3-yl)aniline Scaffold: A Technical Guide Centered on 4-(5-Methoxypyridin-3-yl)aniline
Abstract: The confluence of aniline and pyridine rings within a single molecular framework presents a compelling, albeit underexplored, starting point for novel therapeutic agent discovery. This technical guide outlines a comprehensive, rational drug discovery workflow for evaluating the therapeutic potential of the 4-(pyridin-3-yl)aniline scaffold. Using the representative molecule, 4-(5-Methoxypyridin-3-yl)aniline, as a central case study, we provide a roadmap from chemical synthesis and characterization through to mechanism of action studies and preliminary pharmacokinetic profiling. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed, actionable protocols to navigate the critical path of early-stage drug discovery. We will explore hypothesized therapeutic applications based on structural analogy to known bioactive agents and detail the causality behind key experimental choices, ensuring a scientifically rigorous approach to unlocking the potential of this promising chemical class.
Part 1: Introduction to the 4-(Pyridin-3-yl)aniline Scaffold
The Strategic Value of Pyridine and Aniline Moieties in Medicinal Chemistry
The pyridine ring is a cornerstone of modern medicinal chemistry. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and facilitate key interactions with biological targets.[1] The aniline moiety, while also a versatile pharmacophore, presents a more complex profile. It can serve as a crucial hydrogen bond donor and a synthetic handle for further chemical elaboration.[2] However, anilines are often associated with metabolic instability, including susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[3] The strategic replacement of anilines or the modulation of their properties is a common theme in drug optimization.[3] The combination of these two rings in the 4-(pyridin-3-yl)aniline scaffold creates a unique electronic and structural landscape, offering a vector for engaging with biological targets while demanding a proactive assessment of its metabolic fate.
The Subject Molecule: 4-(5-Methoxypyridin-3-yl)aniline
The focus of this guide, 4-(5-Methoxypyridin-3-yl)aniline, serves as an ideal representative of its class. The core structure consists of an aniline ring linked at the 4-position to the 3-position of a pyridine ring. The methoxy substituent on the pyridine ring is a common feature in bioactive molecules, often used to modulate electronic properties, block a site of metabolism, or engage in specific interactions with a target protein. While this specific molecule is not extensively documented in therapeutic contexts, its constituent parts are found in numerous approved drugs and clinical candidates.
Hypothesized Therapeutic Arenas
Based on a comprehensive analysis of structurally related compounds, we can hypothesize several promising therapeutic avenues for this scaffold:
-
Oncology: The pyridine-aniline linkage is present in numerous kinase inhibitors. Furthermore, related structures containing a trimethoxyphenyl group, which shares some electronic features with a methoxypyridine, are known to be potent inhibitors of tubulin polymerization.[4][5] This suggests a potential dual role in targeting cell signaling and cytoskeletal dynamics. Derivatives of 6-methoxypyridin-3-yl have shown potent activity as RIOK2 inhibitors, a target under investigation for cancer therapy.[6]
-
Neuroscience: The ability of pyridine-containing fragments to cross the blood-brain barrier makes them attractive for CNS targets. Recently, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed as imaging agents for α-synuclein aggregates in Parkinson's Disease, highlighting the scaffold's utility in targeting protein-protein interactions within the brain.[7]
-
Infectious Diseases: Pyridine-based molecules have been successfully developed as noncatalytic site integrase inhibitors (NCINIs) for HIV.[8] Additionally, the broader aminopyridine class has been investigated for activity against neglected tropical diseases caused by protozoa.[1]
Part 2: Synthesis and Characterization
A robust and scalable synthetic route is the foundation of any drug discovery program. For the 4-(5-Methoxypyridin-3-yl)aniline scaffold, palladium-catalyzed cross-coupling reactions are the most logical and efficient approach.
Retrosynthetic Analysis and Proposed Synthetic Route
The primary disconnection is at the C-C bond between the pyridine and aniline rings. This leads to a Suzuki-Miyaura cross-coupling reaction, a reliable and well-understood transformation in medicinal chemistry.
Sources
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cresset-group.com [cresset-group.com]
- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Document: Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-<i>4H</i>-[1,2,3]triazolo[4,5-<i>c</i>]... - ChEMBL [ebi.ac.uk]
- 7. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 4-(5-Methoxypyridin-3-yl)aniline derivatives
This guide provides an in-depth technical review of 4-(5-Methoxypyridin-3-yl)aniline (CAS 1552560-50-5) and its derivatives. It focuses on the compound's role as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, ADAMTS modulators, and GPCR ligands.
Technical Whitepaper for Drug Discovery Professionals
Executive Summary
4-(5-Methoxypyridin-3-yl)aniline represents a high-value biaryl building block characterized by a 3,5-disubstituted pyridine ring coupled to a 4-substituted aniline. This scaffold serves as a critical pharmacophore in modern drug discovery, offering a balance of lipophilicity, aqueous solubility, and specific hydrogen-bonding vectors.
Unlike simple biaryls, the 5-methoxy substitution on the pyridine ring provides a unique metabolic handle and electronic modulation, distinguishing it from the more common 3-(4-aminophenyl)pyridine core. This guide reviews the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, specifically in the context of ADAMTS-4/5 inhibition and Type I/II Kinase inhibition .
Chemical Architecture & Pharmacophore Analysis
The core structure consists of two aromatic systems connected by a single bond, allowing for torsional rotation that can adapt to various protein binding pockets.
-
Aniline Moiety (Vector A): The primary amine at the 4-position serves as a versatile attachment point for "hinge-binding" motifs (in kinases) or zinc-binding groups (in metalloproteases). It is typically derivatized into ureas, amides, or carbamates.
-
Pyridine Ring (Core): The nitrogen atom acts as a weak Hydrogen Bond Acceptor (HBA).
-
5-Methoxy Group (Vector B): This substituent is critical for:
-
Electronic Effect: Donating electron density to the pyridine ring, modulating the basicity of the pyridine nitrogen.
-
Steric Fill: Occupying hydrophobic sub-pockets (e.g., the gatekeeper region in kinases).
-
Solubility: Improving solubility compared to non-polar alkyl analogs.
-
Visualization: Pharmacophore Map
Figure 1: Pharmacophore decomposition of the 4-(5-Methoxypyridin-3-yl)aniline scaffold.
Synthetic Methodologies
The synthesis of 4-(5-Methoxypyridin-3-yl)aniline is predominantly achieved via Suzuki-Miyaura cross-coupling . This route is preferred for its tolerance of the free amine (or protected variants) and high yields.
Protocol: Suzuki-Miyaura Coupling
Objective: Synthesize 4-(5-Methoxypyridin-3-yl)aniline from 3-bromo-5-methoxypyridine and 4-aminophenylboronic acid pinacol ester.
Reagents:
-
Aryl Halide: 3-Bromo-5-methoxypyridine (1.0 equiv)
-
Boronate: 4-Aminophenylboronic acid pinacol ester (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)
-
Base: K2CO3 (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge: In a reaction vial, combine 3-bromo-5-methoxypyridine, 4-aminophenylboronic acid pinacol ester, and Pd(dppf)Cl2.
-
Inert: Evacuate and backfill with Nitrogen (x3).
-
Solvate: Add degassed 1,4-Dioxane and 2M K2CO3 solution.
-
Reflux: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS for disappearance of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient 0-50%) to yield the title compound as a tan solid.
Self-Validation Check:
-
LC-MS: Product peak [M+H]+ = 201.1.
-
1H NMR: Characteristic methoxy singlet (~3.8 ppm) and pyridine protons (three distinct aromatic signals).
Visualization: Synthesis Workflow
Figure 2: Synthetic route for the generation of the core scaffold.
Therapeutic Applications & Case Studies
ADAMTS-4 and ADAMTS-5 Inhibitors
The scaffold has been prominently utilized in the development of inhibitors for ADAMTS-4 (Aggrecanase-1) and ADAMTS-5 (Aggrecanase-2) , which are key targets for the treatment of Osteoarthritis .
-
Mechanism: The aniline nitrogen is often derivatized into a hydantoin or urea moiety that interacts with the enzyme's active site, while the 5-methoxypyridine extends into the S1' pocket.
-
Key Reference: Patent WO2017211666A1 describes hydantoin derivatives where the 5-methoxypyridin-3-yl group is crucial for potency and selectivity over related metalloproteases [1].
Kinase Inhibition (General)
In the broader context of kinase inhibitors, this biaryl amine serves as a "Type I" or "Type II" scaffold component.
-
Hinge Binding: Derivatives where the aniline nitrogen is part of a urea (e.g., Sorafenib-like) use the pyridine ring to orient the molecule within the ATP-binding pocket.
-
Solubility: The 5-methoxy group improves the solubility profile compared to the 5-fluoro or 5-chloro analogs, which is critical for oral bioavailability.
KCNQ2 Modulators
Research indicates that 5-methoxy-3-pyridyl derivatives are active as KCNQ2 potassium channel openers , potentially useful for treating epilepsy and migraine. The methoxy group was found to improve metabolic stability compared to unsubstituted analogs [2].
Quantitative Data Summary
The following table summarizes the comparative physicochemical properties of the 5-methoxy derivative versus common analogs (Predicted values).
| Property | 5-Methoxy Analog (Core) | 5-H Analog (Unsubstituted) | 5-Fluoro Analog | Implication |
| MW | 200.24 | 170.21 | 188.20 | Low MW allows for fragment growth. |
| cLogP | ~1.8 | ~1.9 | ~2.1 | Methoxy lowers lipophilicity slightly. |
| TPSA | ~55 Ų | ~46 Ų | ~46 Ų | Higher polar surface area improves solubility. |
| pKa (Pyr) | ~4.8 | ~5.2 | ~3.5 | Methoxy (EDG) maintains basicity vs Halogens (EWG). |
Table 1: Physicochemical comparison of pyridine-aniline scaffolds.
Experimental Protocol: Kinase Assay (ADP-Glo)
For researchers developing derivatives of this scaffold, the following screening protocol is recommended.
Assay Principle: Quantifies the amount of ADP produced during the kinase reaction.
-
Preparation: Dilute compounds (derivatives of 4-(5-methoxypyridin-3-yl)aniline) in DMSO.
-
Reaction:
-
Mix Kinase (e.g., VEGFR2, 2 ng/µL), Substrate (e.g., Poly Glu:Tyr, 0.2 mg/mL), and ATP (10 µM) in reaction buffer.
-
Add compound (10 nM – 10 µM dose response).
-
Incubate at RT for 60 mins.
-
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.
-
-
Read: Measure Luminescence on a plate reader.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Future Outlook
The 4-(5-methoxypyridin-3-yl)aniline scaffold is transitioning from a niche intermediate to a standard building block in Fragment-Based Drug Discovery (FBDD) . Its ability to serve as a rigid yet soluble linker makes it ideal for:
-
PROTAC Linkers: Connecting E3 ligase ligands to warheads.
-
Allosteric Inhibitors: Targeting non-ATP pockets in kinases where the methoxy group provides specific hydrophobic contacts.
References
-
Galapagos NV. (2017). 5-[3-[Piperazin-1-yl]-3-oxo-propyl]-imidazolidine-2,4-dione derivatives as ADAMTS 4 and 5 inhibitors.[1] WO2017211666A1. Link
-
Kumar, A., et al. (2016). 1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener. Bioorganic & Medicinal Chemistry Letters. Link
-
ChemicalBook. (2024). 4-(5-methoxypyridin-3-yl)aniline (WX150094) Product Information. Link
-
Galapagos NV. (2024). Compounds and pharmaceutical compositions thereof for the treatment of diseases. US12065443B2.[2] Link
Sources
- 1. WO2017211666A1 - 5-[3-[piperazin-1-yl]-3-oxo-propyl]-imidazolidine-2,4-dione derivatives as adamts 4 and 5 inhibitors for treating e.g. osteoarthritis - Google Patents [patents.google.com]
- 2. US12065443B2 - Compounds and pharmaceutical compositions thereof for the treatment of diseases - Google Patents [patents.google.com]
Methodological & Application
Optimizing reaction conditions for 4-(5-Methoxypyridin-3-yl)aniline synthesis
Application Note: Process Optimization for the Synthesis of 4-(5-Methoxypyridin-3-yl)aniline
Executive Summary
The biaryl scaffold 4-(5-methoxypyridin-3-yl)aniline represents a critical pharmacophore in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and competitive antagonists. While the Suzuki-Miyaura cross-coupling is the standard method for its construction, this specific substrate pair presents unique challenges: the instability of pyridine-3-boronic acids, the potential for catalyst poisoning by the free aniline, and the electron-deficient nature of the pyridine ring.
This guide provides a scientifically grounded, optimized protocol using Buchwald Generation 3 precatalysts to overcome these barriers, ensuring high yields (>85%) and reproducibility. It contrasts this with a traditional cost-effective method involving protecting group strategies.
Retrosynthetic Strategy & Component Analysis
To maximize success, the reaction is designed to avoid the most common failure mode in pyridine chemistry: protodeboronation .
The Coupling Partners
-
Partner A (Electrophile): 3-Bromo-5-methoxypyridine.[1]
-
Rationale: 3-Halopyridines are chemically stable. The alternative (using a pyridine-3-boronic acid) is highly discouraged because the electron-deficient ring facilitates rapid hydrolysis of the C-B bond (protodeboronation) before transmetalation can occur.
-
-
Partner B (Nucleophile): 4-Aminophenylboronic acid pinacol ester.[1]
-
Rationale: The pinacol ester is more stable than the free acid. While the free amine (
) can coordinate to Palladium and arrest the catalytic cycle, modern bulky phosphine ligands (e.g., XPhos) prevent this coordination, allowing the use of unprotected anilines.[1]
-
Catalyst Selection
-
Traditional (Pd(PPh3)4): Often fails due to the formation of stable Pd-N (pyridine/aniline) complexes (catalyst poisoning) and poor oxidative addition into electron-rich aryl chlorides (if used).[1]
-
Optimized (XPhos Pd G3): The bulky biaryl phosphine ligand facilitates oxidative addition and, crucially, creates a steric environment that prevents the substrate's nitrogen atoms from binding irreversibly to the metal center.
Visualization: Reaction Pathway & Mechanism
The following diagram illustrates the optimized synthetic pathway and the catalytic cycle interactions.
Figure 1: Strategic selection of coupling partners to avoid protodeboronation and catalyst poisoning.
Protocol A: The "Gold Standard" (High-Throughput)
Recommended for drug discovery and scale-up where yield and time are critical.
Materials
| Reagent | Equiv. | Role |
| 3-Bromo-5-methoxypyridine | 1.0 | Electrophile |
| 4-Aminophenylboronic acid pinacol ester | 1.2 | Nucleophile |
| XPhos Pd G3 | 0.02 (2 mol%) | Precatalyst |
| K3PO4 (0.5 M aq) | 3.0 | Base |
| 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), boronate ester (1.2 equiv), and XPhos Pd G3 (2 mol%).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
).[1]-
Why: Pd(0) species generated in situ are oxygen-sensitive.[1]
-
-
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by degassed 0.5 M aqueous
.-
Note: The biphasic system helps dissolve inorganic bases while maintaining organic solubility.
-
-
Reaction: Heat the block/bath to 80°C for 2–4 hours.
-
Monitoring: Check LCMS for the product mass
.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[2][3] Dry the organic layer over
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM). The pyridine nitrogen makes the product polar; adding 1%
to the eluent can reduce streaking.
Protocol B: The "Traditional" Method (Cost-Effective)
Recommended if Buchwald precatalysts are unavailable or for academic labs with limited budgets.
This method uses N-Boc protection to prevent the free aniline from poisoning the simpler Pd catalyst.
Materials
-
Electrophile: 3-Bromo-5-methoxypyridine (1.0 equiv)[1]
-
Nucleophile: 4-(N-Boc-amino)phenylboronic acid (1.1 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 M aq)[1][3] -
Solvent: DME/Water (4:1)[1]
Step-by-Step Procedure
-
Coupling: Combine reactants and catalyst in DME/Water. Heat to 90°C for 12 hours under Argon.
-
Workup: Extract with EtOAc, wash with brine, concentrate.
-
Deprotection (Crucial Step): Dissolve the crude intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane.[1] Stir at RT for 2 hours.
-
Neutralization: Quench with saturated
(carefully!) until pH > 8. Extract the free aniline product.
Optimization Logic & Troubleshooting
Use the following decision tree to troubleshoot low yields.
Figure 2: Troubleshooting logic for biaryl coupling optimization.
Key Troubleshooting Data
| Observation | Root Cause | Corrective Action |
| SM Recovery | Catalyst Poisoning | Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . |
| Ar-H Product | Protodeboronation | Use anhydrous conditions (Dioxane/Cs2CO3) or lower temp.[1] |
| Black Precipitate | Pd Aggregation | Ligand concentration too low. Add free ligand or use precatalyst. |
References
-
Suzuki-Miyaura Cross-Coupling Guide. Yoneda Labs. (General mechanism and boronate stability).[1] Link
-
Palladium-Catalyzed Biaryl Coupling Using PEPPSI. IONiC / VIPEr. (Use of NHC ligands for difficult substrates). Link
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (PMC). (Discussion of aniline interference and catalyst selection). Link
-
Miyaura Borylation Reaction. Organic Chemistry Portal. (Preparation of pinacol esters).[4][5] Link
-
BenchChem Application Notes. Synthesis of Pyridin-4-yl aniline derivatives. (Protocol baselines). Link[1]
Sources
Functionalization of the amino group in 4-(5-Methoxypyridin-3-yl)aniline
Application Note: Functionalization of the Amino Group in 4-(5-Methoxypyridin-3-yl)aniline
Introduction & Strategic Analysis
4-(5-Methoxypyridin-3-yl)aniline represents a "privileged scaffold" in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors or a pharmacophore in GPCR ligands.[1] The molecule features a biaryl system where an electron-rich aniline is coupled to a 3,5-disubstituted pyridine.[1]
Chemoselectivity & Electronic Landscape
Successful functionalization requires navigating the electronic interplay between two nitrogen centers:
-
The Aniline Nitrogen (
): The primary target. Its nucleophilicity is modulated by the electron-withdrawing nature of the pyridyl ring at the para position. While less nucleophilic than alkyl amines, it remains the primary site for acylation and alkylation. -
The Pyridine Nitrogen (
): A Lewis base.[1] With a pKa of ~4.8–5.0 (modulated by the meta-methoxy group), it is more basic than the aniline ( ~3.8–4.0).
Strategic Directive: Protocols must utilize conditions that maintain
Decision Logic & Workflow
The following decision tree outlines the optimal synthetic pathway based on the desired functionalization.
Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol.
Detailed Experimental Protocols
Protocol 1: Amide Coupling (Acylation)
Target: Synthesis of Amides using Complex Carboxylic Acids.
Rationale: The aniline is moderately deactivated. Standard EDC/HOBt couplings may be sluggish.[1] HATU is preferred for its high reactivity.[1] DIPEA is used as the base because it is non-nucleophilic and sterically hindered, preventing it from competing with the aniline, while sufficiently basic to neutralize the carboxylic acid.
Materials:
-
Substrate: 4-(5-Methoxypyridin-3-yl)aniline (1.0 equiv)[1]
-
Carboxylic Acid (R-COOH): (1.1 equiv)[1]
-
Coupling Reagent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to amine).
-
Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.
-
Addition: Add the aniline substrate (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[1][4]
-
Note: If conversion is <50% after 4h, heat to 50°C.[1]
-
-
Work-up: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x).[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol 2: Reductive Amination (Mono-Alkylation)
Target: Synthesis of Secondary Amines from Aldehydes/Ketones.[1]
Rationale: Direct alkylation with alkyl halides leads to over-alkylation (tertiary amines/quaternary salts).[1] Reductive amination is controlled.[1][5] NaBH(OAc)₃ is the reductant of choice; it is mild and does not reduce aldehydes/ketones efficiently, ensuring only the formed imine is reduced. Acetic acid promotes imine formation without fully protonating the aniline nitrogen.
Materials:
-
Substrate: 4-(5-Methoxypyridin-3-yl)aniline (1.0 equiv)[1]
-
Aldehyde/Ketone: (1.2 – 1.5 equiv)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (2.0 equiv)
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF[1]
Step-by-Step Procedure:
-
Imine Formation: Dissolve aniline (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in DCE (0.1 M).
-
Add Acetic Acid (2.0 equiv). Stir for 30–60 minutes at RT.[1]
-
Checkpoint: For unreactive ketones, add 3Å molecular sieves and reflux for 2h before adding reductant.[1]
-
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (2.0 equiv) portion-wise.
-
Reaction: Warm to RT and stir overnight (12–16h).
-
Quench: Add sat. NaHCO₃ solution carefully (gas evolution). Stir vigorously for 15 min.
-
Extraction: Extract with DCM (3x).
-
Purification: The pyridine ring makes the product basic. Use amine-functionalized silica or add 1% Triethylamine to the eluent during chromatography.[1]
Protocol 3: Buchwald-Hartwig Cross-Coupling
Target: N-Arylation (Synthesis of Diaryl Amines).[1]
Rationale: The pyridine ring in the substrate can act as a ligand, potentially poisoning the Pd catalyst. Therefore, we use biaryl phosphine ligands (e.g., XPhos, BrettPhos) which bind Pd tightly and form highly active mono-ligated species, preventing pyridine interference.[1]
Materials:
-
Substrate: 4-(5-Methoxypyridin-3-yl)aniline (1.0 equiv)[1]
-
Aryl Halide (Ar-Br or Ar-Cl): (1.1 equiv)[1]
-
Catalyst Source: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (for general aryl halides) or BrettPhos (for difficult substrates) (4–10 mol%)
-
Base: NaOtBu or Cs₂CO₃ (1.5 equiv)[1]
-
Solvent: 1,4-Dioxane or Toluene (degassed)[1]
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Aniline (1.0 equiv), Aryl Halide (1.1 equiv), Base (1.5 equiv), Pd source, and Ligand.[1]
-
Solvation: Add degassed solvent (0.15 M). Seal the vial.
-
Heating: Heat to 100°C for 4–12 hours.
-
Visual Check: The reaction mixture usually turns dark brown/black.
-
-
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash pad with EtOAc.[1]
-
Purification: Concentrate and purify via column chromatography.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Reaction Type | Reagent System | Est. Yield | Key Challenge | Solution |
| Amide Coupling | HATU / DIPEA | 85-95% | Low nucleophilicity of aniline | Use HATU (strong activator); Heat to 50°C if slow.[1] |
| Reductive Amination | NaBH(OAc)₃ / AcOH | 60-80% | Pyridine protonation / Slow Imine formation | Use DCE (solvent effect); Add Ti(OiPr)₄ for ketones.[1] |
| Buchwald-Hartwig | Pd / XPhos / NaOtBu | 70-90% | Catalyst poisoning by Pyridine N | Use bulky, electron-rich ligands (XPhos/BrettPhos).[1] |
| Urea Formation | Isocyanate / DCM | >90% | Solubility of urea product | Run dilute; Precipitate product with Hexanes.[1] |
Troubleshooting Guide
-
Problem: Low conversion in Amide Coupling.
-
Cause: Aniline is deactivated by the pyridine ring.
-
Fix: Switch to the Acid Chloride method: Convert R-COOH to R-COCl using SOCl₂, then react with aniline in Pyridine/DCM.
-
-
Problem: No reaction in Reductive Amination.
-
Cause: Imine equilibrium is unfavorable.[1]
-
Fix: Add Ti(OiPr)₄ (Titanium isopropoxide) (1.5 equiv) to the neat mixture of amine and ketone. Stir 1h, then dilute with THF and add NaBH₄.
-
-
Problem: Product stuck on Silica Column.
References
-
Buchwald-Hartwig Amination
-
Source: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
-
Reductive Amination Protocols
-
Source: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
-
Amide Coupling with HATU
-
Aniline Reactivity Reviews
-
Source: "Anilines: Reactions, Reaction Mechanisms and FAQs."[1]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing Aqueous Solubility of 4-(5-Methoxypyridin-3-yl)aniline
Welcome to the technical support center for 4-(5-Methoxypyridin-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and practical solutions to overcome these common experimental hurdles.
Understanding the Challenge: The Molecular Culprits of Poor Solubility
4-(5-Methoxypyridin-3-yl)aniline possesses a molecular structure that inherently limits its solubility in water. The primary contributors to this issue are the hydrophobic benzene and pyridine rings. While the aniline and pyridine nitrogens, along with the methoxy group's oxygen, can participate in hydrogen bonding, the large nonpolar surface area of the aromatic rings dominates, leading to unfavorable interactions with water molecules.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4-(5-Methoxypyridin-3-yl)aniline is precipitating out of my aqueous buffer during my biological assay. What are my immediate troubleshooting options?
A1: Precipitation during an assay is a frequent problem when working with poorly soluble compounds. The following workflow provides a systematic approach to address this issue.
Caption: Initial troubleshooting workflow for compound precipitation.
Expert Insight: The initial steps focus on immediate, easily adjustable experimental parameters. Reducing the compound's concentration is the simplest first step. If that's not feasible due to assay requirements, carefully increasing the co-solvent concentration is the next logical approach. However, be mindful of the solvent's potential effects on your specific assay.
Q2: I need to prepare a stock solution of 4-(5-Methoxypyridin-3-yl)aniline. What is the best practice to avoid precipitation upon dilution into my aqueous experimental medium?
A2: Proper stock solution preparation is critical to prevent precipitation issues downstream.
-
Choose a suitable organic solvent: Dimethyl sulfoxide (DMSO) is a common and effective choice due to its high solubilizing capacity for a wide range of organic compounds.[3]
-
Prepare a high-concentration stock: This minimizes the volume of organic solvent introduced into the final aqueous solution, reducing the risk of solvent-induced artifacts in your experiment.
-
Employ serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent environment can help keep the compound in solution.
-
Vortexing and sonication: After each dilution step, ensure thorough mixing by vortexing. If you still observe fine precipitates, brief sonication can aid in redissolving the compound.
Advanced Solubility Enhancement Strategies
If initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. These methods aim to alter the physicochemical properties of the compound or its immediate environment to favor dissolution.
Q3: How does pH adjustment affect the solubility of 4-(5-Methoxypyridin-3-yl)aniline, and how can I leverage this?
A3: The solubility of 4-(5-Methoxypyridin-3-yl)aniline is highly dependent on pH due to the presence of two basic nitrogen atoms: the aniline nitrogen and the pyridine nitrogen.
-
Mechanism of pH-dependent solubility: In acidic conditions, these nitrogen atoms can become protonated, forming cationic salts. These charged species are significantly more polar and, therefore, more soluble in aqueous media.[1][4] The solubility of aniline, for instance, increases substantially in acidic solutions where it forms the anilinium ion.[1]
-
Practical Application: By lowering the pH of your aqueous medium with a biocompatible acid (e.g., hydrochloric acid or citric acid), you can significantly increase the solubility of your compound. It is crucial to determine the pKa of your compound to understand the pH range where it will be predominantly in its ionized, more soluble form.
Experimental Protocol: pH-Based Solubility Enhancement
-
Prepare a series of buffers: Create a range of buffers with varying pH values (e.g., from pH 2 to pH 7.4).
-
Add the compound: Add an excess amount of 4-(5-Methoxypyridin-3-yl)aniline to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate and quantify: Centrifuge or filter the samples to remove undissolved solid.
-
Analyze the supernatant: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Plot solubility vs. pH: This will reveal the optimal pH range for maximizing the solubility of your compound.
Q4: Can co-solvents be used to improve the solubility of 4-(5-Methoxypyridin-3-yl)aniline in a more controlled manner?
A4: Yes, the use of co-solvents is a widely adopted and effective technique for enhancing the solubility of poorly soluble drugs.[5][6]
-
Mechanism of Co-solvency: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system.[7][8] This reduction in the overall polarity of the aqueous environment makes it more favorable for nonpolar molecules like 4-(5-Methoxypyridin-3-yl)aniline to dissolve.[7]
-
Common Co-solvents: For research and pharmaceutical applications, common non-toxic co-solvents include:
Data Presentation: Solubility in Various Co-solvent Systems (Hypothetical Data)
| Co-solvent System (in Water) | Concentration (% v/v) | Solubility of 4-(5-Methoxypyridin-3-yl)aniline (µg/mL) |
| None (Water only) | 0% | < 1 |
| Ethanol | 10% | 50 |
| Propylene Glycol | 10% | 75 |
| PEG 400 | 10% | 120 |
| Ethanol | 20% | 150 |
| Propylene Glycol | 20% | 200 |
| PEG 400 | 20% | 350 |
Expert Insight: The choice of co-solvent and its concentration will depend on the specific requirements of your experiment, including any potential toxicity to biological systems. It is always advisable to start with lower concentrations and incrementally increase them while monitoring for any adverse effects on your assay.
Q5: I've heard about using cyclodextrins for solubility enhancement. Is this a viable option for my compound?
A5: Absolutely. Complexation with cyclodextrins is a powerful and widely used strategy to improve the aqueous solubility of poorly soluble compounds.[10][11]
-
Mechanism of Cyclodextrin Inclusion: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[12][13] The hydrophobic aromatic rings of 4-(5-Methoxypyridin-3-yl)aniline can be encapsulated within this cavity, forming an "inclusion complex."[11] The exterior of the cyclodextrin then interacts favorably with water, effectively shuttling the insoluble "guest" molecule into the aqueous phase.[12]
-
Types of Cyclodextrins: While natural cyclodextrins (α, β, γ) can be used, chemically modified derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred due to their significantly higher aqueous solubility and improved safety profiles.[13][14]
Caption: Diagram of cyclodextrin inclusion complex formation.
Experimental Protocol: Cyclodextrin-based Solubility Enhancement
-
Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).
-
Add the compound: Add an excess amount of 4-(5-Methoxypyridin-3-yl)aniline to each cyclodextrin solution.
-
Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Separate and quantify: Centrifuge or filter the samples to remove any undissolved compound.
-
Analyze the supernatant: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC).
-
Construct a phase-solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. This will demonstrate the extent of solubility enhancement.
Other Advanced Strategies
For particularly challenging cases, several other formulation strategies can be considered:
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.[8] Amorphous solid dispersions, where the crystalline drug is converted to a higher-energy amorphous form, can significantly enhance solubility.[15]
-
Nanotechnology: Reducing the particle size of the compound to the nanoscale (nanosuspensions) increases the surface area-to-volume ratio, leading to improved dissolution rates.[16][17]
-
Lipid-Based Formulations: For in vivo applications, formulating the compound in lipid-based systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[15]
Summary and Recommendations
Addressing the solubility of 4-(5-Methoxypyridin-3-yl)aniline requires a systematic approach. Begin with simple adjustments to concentration, co-solvent levels, and pH. If these methods are insufficient, progress to more advanced techniques such as the use of cyclodextrins. The optimal strategy will depend on the specific experimental context and desired final application.
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Workup [chem.rochester.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 16. Estrategias de formulación para API poco solubles | Artículo | Dr. Reddy’s [api.drreddys.com]
- 17. researchgate.net [researchgate.net]
Minimizing side reactions during the synthesis of 4-(5-Methoxypyridin-3-yl)aniline
Ticket ID: #SYN-PYR-ANI-004 Subject: Minimizing Side Reactions in Heterocyclic Suzuki-Miyaura Coupling Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Strategic Approach
The synthesis of 4-(5-Methoxypyridin-3-yl)aniline presents a classic "heteroatom trap" in medicinal chemistry. You are coupling an electron-deficient pyridine with an electron-rich aniline.
The Core Challenge: The primary failure mode is Catalyst Poisoning , not lack of reactivity. Both the pyridine nitrogen and the free aniline nitrogen are potent ligands that can displace phosphines on the Palladium center, forming inactive Pd(II)-amine complexes. This leads to stalled reactions and promotes side pathways like protodeboronation and homocoupling.
The Solution: We utilize a "Steric-Electronic Mismatch" strategy. We must use a catalyst system bulky enough to reject the nitrogen coordination but active enough to facilitate oxidative addition into the electron-poor bromopyridine.
Critical Control Points (The "Why" & "How")
A. Catalyst Selection: The "Velcro" Effect
Standard catalysts like
-
Recommendation: Use Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G3 .
-
Mechanism: dppf is a bidentate ligand that bites the Pd center tightly, preventing displacement by the amine. XPhos is extremely bulky, physically blocking the nitrogen approach while accelerating the coupling.
B. The Boronate Partner: Stability Management
We recommend using 4-aminophenylboronic acid pinacol ester rather than the free acid.
-
Reasoning: The pinacol ester releases the active boronic acid slowly (via hydrolysis in situ), keeping the concentration of the active species low. This minimizes homocoupling (formation of azo compounds or biphenyls) and protodeboronation .
C. Base & Solvent: The Hydrolysis Balance
-
Base: Potassium Phosphate (
) is superior to Carbonates ( ). It provides a "buffered" basicity that facilitates transmetallation without rapidly hydrolyzing the methoxy group on the pyridine. -
Solvent: 1,4-Dioxane/Water (4:1).[1] The water is strictly required to activate the boronate, but excess water promotes protodeboronation.
Visualizing the Failure Modes
The following diagram maps the reaction pathway and where specific side reactions diverge from the productive cycle.
Figure 1: Mechanistic pathway highlighting critical divergence points where side reactions occur (Red) versus the productive Suzuki cycle (Blue).
Optimized Experimental Protocol
This protocol is designed to be self-validating . If the color changes described do not occur, stop and troubleshoot immediately.
Scale: 1.0 mmol (Adjust linearly)
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Mass/Vol | Role |
| 3-Bromo-5-methoxypyridine | 188.02 | 1.0 | 188 mg | Electrophile (Halide) |
| 4-Aminophenylboronic acid pinacol ester | 219.09 | 1.2 | 263 mg | Nucleophile (Boronate) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 41 mg | Catalyst (Robust) |
| K₃PO₄ (Tribasic, Anhydrous) | 212.27 | 3.0 | 636 mg | Base |
| 1,4-Dioxane | - | - | 4.0 mL | Solvent |
| Water (Degassed) | - | - | 1.0 mL | Co-solvent |
Step-by-Step Methodology
-
The "Dry" Setup:
-
Charge a microwave vial or Schlenk tube with the Halide, Boronate, Base, and Catalyst.
-
Critical: Cap the vessel and purge with Argon/Nitrogen for 5 minutes before adding solvent. This removes adsorbed oxygen from the solids, preventing homocoupling.
-
-
Solvent Addition & Degassing:
-
Add the Dioxane and Water via syringe.[2]
-
Sparge the mixture (bubble gas directly into liquid) for another 5-10 minutes.
-
Visual Check: The solution should be a dark orange/red suspension. If it turns black immediately, your catalyst may have decomposed (check reagent quality).
-
-
The Reaction:
-
Heat to 90°C .
-
Time: 4–16 hours.
-
Monitoring: Check LCMS at 2 hours.
-
Success Signal: Mass [M+H]+ = 201.1.
-
Warning Signal: Mass [M+H]+ = 110.1 (Protodeboronated aniline) or Mass [M+H]+ = 184.1 (Homocoupled aniline).
-
-
-
Workup (Metal Scavenging):
-
Cool to room temperature.[3][5][6] Dilute with EtOAc (20 mL).
-
Scavenging Step: Add 200 mg of Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) and stir for 30 mins. This is crucial to remove Pd coordinated to the product's amine.
-
Filter through Celite.[7] Wash with water (2x) and Brine (1x).
-
Dry over Na₂SO₄ and concentrate.
-
Troubleshooting & FAQs
Diagnostic Decision Tree
Figure 2: Diagnostic logic for common failure modes.
Frequently Asked Questions
Q: Can I use the free amino-pyridine and 4-bromoaniline instead? A: Avoid this. Pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation [1]. By keeping the pyridine as the halide partner (as in this protocol), you significantly increase stability and yield.
Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: No. If the catalyst is poisoned by the product (the free amine), adding more Pd often just leads to more poisoning.
-
Fix: Protect the aniline starting material with a Boc group (tert-butoxycarbonyl). Perform the coupling, then deprotect with TFA/DCM. This eliminates the N-coordination issue entirely [2].
Q: My product is black/grey after the column. A: You have residual Palladium. Because your product is an anilinepyridine, it chelates Pd.
-
Fix: You must use a chemical scavenger (like QuadraPure™ TU or SiliaMetS® Thiol) during workup. Simple crystallization will likely co-crystallize the metal [3].
Q: Why K3PO4 instead of Na2CO3? A: Phosphate bases are generally more soluble in dioxane/water mixtures and provide a better buffering capacity, which protects the methoxy group on the pyridine from hydrolysis [4].
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 132(38), 13100–13112.
-
Catalyst Poisoning by Amines: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
-
Palladium Scavenging Protocols: Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205.
-
Base Effects in Suzuki Coupling: Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry, 219, 11-59.
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. onyxipca.com [onyxipca.com]
Recrystallization solvents for high-purity 4-(5-Methoxypyridin-3-yl)aniline
Topic: Recrystallization solvents for high-purity 4-(5-Methoxypyridin-3-yl)aniline Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Discovery Scientists.
Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges in recrystallizing 4-(5-Methoxypyridin-3-yl)aniline , a biaryl amine commonly synthesized via Suzuki-Miyaura coupling. Due to its amphoteric nature (containing both a basic pyridine ring and an aniline moiety) and the presence of a methoxy group, this compound presents unique solubility behaviors that distinguish it from simple aromatics.
As Senior Application Scientists, we move beyond "recipes" to provide a self-validating solvent selection system . The following protocols are designed to remove common impurities such as unreacted boronic acids, protodeborylated byproducts, and residual palladium catalysts.
Part 1: Solvent Selection & Solubility Profiling[1]
Q: What is the "Golden Rule" for selecting a solvent for this specific biaryl amine?
A: The ideal solvent system must exploit the hydrogen-bonding potential of the pyridine and aniline nitrogens while accommodating the lipophilicity of the central biaryl scaffold.
-
The Target Profile: The compound should be soluble at reflux (near boiling) but sparingly soluble at room temperature (or 0–4°C).
-
The Challenge: This molecule often "oils out" (forms a second liquid phase) rather than crystallizing in single-solvent systems because the melting point can be depressed by impurities.
Recommended Solvent Systems (Ranked by Success Rate)
| Rank | Solvent System | Ratio (v/v) | Mechanism of Action | Best For |
| 1 | Ethanol / Water | 9:1 to 5:1 | Anti-solvent precip. Water reduces solubility of the hydrophobic biaryl core while Ethanol solvates polar groups. | Removing inorganic salts and polar boronic acid residues. |
| 2 | Ethyl Acetate / Heptane | 1:2 to 1:4 | Polarity gradient. EtOAc dissolves the product; Heptane acts as the non-polar anti-solvent. | General purification; removing non-polar dimers. |
| 3 | Toluene | 100% (Single) | Temperature-dependent solubility. High solubility difference between 110°C and 25°C. | Large-scale batches; excellent for rejecting polar impurities. |
| 4 | Acetonitrile | 100% or w/ H2O | Dipole interaction. Solvates the pyridine ring effectively. | Samples with high Pd content (Pd-acetonitrile complexes stay in solution). |
Technical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as they are too good at solubilizing this compound even when cold, leading to poor recovery yields.
Part 2: Troubleshooting & Optimization (FAQs)
Q: My product is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid droplet before it can nucleate into a crystal. This is common with 4-(5-Methoxypyridin-3-yl)aniline due to its moderate melting point. Corrective Actions:
-
Reheat and Dilute: Re-dissolve the oil by heating and adding 10-20% more of the "good" solvent (e.g., Ethanol or EtOAc).
-
Seed It: Cool the solution very slowly to just below the saturation point and add a tiny crystal of pure product (seed crystal).
-
Scratch the Flask: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
-
Use a Co-solvent: If using Ethanol/Water, add the water more slowly and keep the mixture hot during addition.
Q: The crystals are grey or off-white. Is this Palladium contamination?
A: Yes, grey/black discoloration usually indicates residual Palladium (Pd) from the Suzuki coupling. Protocol for Pd Removal:
-
Dissolve the crude solid in hot Ethyl Acetate .
-
Add activated charcoal (5-10 wt%) or a silica-based scavenger (e.g., Thiol-silica).
-
Stir at reflux for 30 minutes.
-
Hot Filter through a Celite pad to remove the charcoal/scavenger.
-
Proceed with recrystallization by adding Heptane to the clear yellow filtrate.
Q: My yield is low (<50%). Where is my product?
A: It is likely remaining in the "mother liquor" (the filtrate).
-
Check pH: The pyridine nitrogen can be protonated. Ensure the solution is neutral or slightly basic. If you used acid during workup, the product might be a salt (e.g., HCl salt), which has totally different solubility.
-
Second Crop: Concentrate the mother liquor to half volume and cool to -20°C to induce a second crop of crystals.
-
Solvent Choice: You may be using too much solvent. Always aim for "minimum solvent to dissolve at reflux."
Part 3: Visualized Workflows
Diagram 1: Solvent Selection Decision Tree
This logic gate ensures you select the correct solvent based on your specific crude material's behavior.
Caption: Logical decision tree for determining the optimal solvent system based on solubility observations.
Diagram 2: The "Hot Filtration" Purification Protocol
Standard procedure to ensure removal of mechanical impurities and Pd residues before crystallization.
Caption: Step-by-step workflow for high-purity recrystallization, emphasizing the hot filtration step.[1]
Part 4: Detailed Experimental Protocol
Protocol: Recrystallization from Ethanol/Water
This is the most robust method for removing polar impurities (boronic acids) and inorganic salts.
Materials:
-
Crude 4-(5-Methoxypyridin-3-yl)aniline (e.g., 1.0 g)
-
Solvent A: Ethanol (Absolute)
-
Solvent B: Deionized Water[2]
-
Equipment: Hot plate, magnetic stirrer, reflux condenser, Buchner funnel.
Step-by-Step:
-
Dissolution: Place 1.0 g of crude solid in a flask. Add 5 mL of Ethanol. Heat to reflux (approx. 78°C).
-
Titration: If not fully dissolved, add hot Ethanol in 0.5 mL increments until the solution is clear (yellow/orange).
-
Checkpoint: If black particles remain, perform a Hot Filtration through Celite now.
-
-
Anti-Solvent Addition: While maintaining reflux, add hot Water dropwise.
-
Stop adding water the moment you see a persistent cloudiness (turbidity).
-
Add 1-2 drops of Ethanol to clear the solution back up.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature on a cork ring (insulator) for slow cooling.
-
Do not disturb for 2 hours.
-
Once at room temp, move to an ice bath (0-4°C) for 1 hour.
-
-
Isolation: Filter the crystals using vacuum filtration.
-
Wash: Wash the filter cake with a cold mixture of Ethanol/Water (1:1 ratio, 2 mL).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Part 5: References & Grounding
The methodologies described above are derived from standard purification practices for Suzuki-Miyaura coupling products and specific solubility properties of pyridine-aniline derivatives.
-
BenchChem Technical Support. Refining Purification Methods for Suzuki Coupling Reaction Products. (2025).[1][3][4] Link
-
Supports: Identification of common impurities (Pd, boronic acids) and general crystallization strategies.
-
-
University of Delaware. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.Link
-
Supports: Protocols for biaryl synthesis and workup procedures.
-
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction. (2022).[5] Link
-
Supports: Methods for Palladium removal and catalyst management.[3]
-
-
National Institutes of Health (PubChem). 4-(Pyridin-3-yl)aniline Compound Summary.Link
-
Supports: Physicochemical property data for structural analogs used to infer solubility.[1]
-
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives.Link
-
Supports: Specific challenges in coupling pyridine derivatives and purification of the resulting biaryls.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
Removing palladium catalyst residues from 4-(5-Methoxypyridin-3-yl)aniline
Status: Operational Ticket ID: PD-REM-PYR-ANI Assigned Specialist: Senior Application Scientist
Executive Summary
You are dealing with 4-(5-Methoxypyridin-3-yl)aniline , a molecule containing two potent nitrogen donor sites (the pyridyl nitrogen and the aniline amine). These act as bidentate ligands, creating a "sticky" substrate that binds Palladium (Pd) residues tightly. Standard silica filtration or simple aqueous washes often fail because the Pd-Product complex is more stable than the Pd-interaction with standard wash media.
This guide provides a tiered troubleshooting approach to reduce Pd levels from >1000 ppm to <10 ppm (ICH Q3D compliance), specifically tailored for basic N-heterocycles.
Part 1: Diagnostic & Triage (The "Triage")
Before selecting a protocol, assess the state of your material.
Visual Diagnostics
| Observation | Likely Contaminant Form | Recommended Action |
| Black particulates | Pd(0) Aggregates (Palladium Black) | Filtration: Pass through Celite® 545 immediately. Scavengers work poorly on large particulates. |
| Dark brown/orange oil | Soluble Pd(II) Complexes | Scavenging: Proceed to Protocol A (SiliaMetS). |
| Bright yellow solid | Pd-Amine Coordination Complex | Chelation: The Pd is bound to your product. Requires Protocol B (Aggressive Chelation). |
Regulatory Target (ICH Q3D)
-
Oral Administration Limit: 10 µg/g (10 ppm)
-
Parenteral Limit: 1 µg/g (1 ppm)
Part 2: Decision Matrix (Workflow)
Use the following logic flow to select the correct purification method.
Caption: Decision tree for selecting the optimal palladium removal strategy based on solubility and contamination level.
Part 3: Experimental Protocols
Protocol A: Solid-Supported Scavenging (The Gold Standard)
Best for: Soluble Pd(II) species in organic solvents (THF, EtOAc, MeOH). Why: Functionalized silica (specifically Dimercaptotriazine or DMT) has a higher affinity for Pd than your pyridine nitrogen does.
Recommended Scavenger: SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiol .[1] Note: For pyridine-containing molecules, DMT is often superior to Thiol because the triazine ring mimics the coordination chemistry of your product but binds tighter.
Step-by-Step:
-
Dissolution: Dissolve crude 4-(5-Methoxypyridin-3-yl)aniline in 10-20 volumes of THF or Ethyl Acetate.
-
Loading: Add 4 equivalents of SiliaMetS® DMT (relative to the residual Pd content, not the product). If Pd content is unknown, add 10% w/w relative to the mass of the product.
-
Incubation: Stir at 50°C for 4 hours .
-
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the scavenger.
-
Analysis: Rinse the cake with solvent. Analyze filtrate by ICP-MS.
Protocol B: Aqueous Chelation Extraction
Best for: Products only soluble in polar aprotic solvents (DMSO/DMF) or when solid scavengers fail. Reagent: N-Acetylcysteine (NAC) .[4]
Why: NAC is a zwitterionic amino acid derivative that forms water-soluble complexes with Pd. Unlike standard acid washes, it works at neutral pH, preventing the protonation of your pyridine/aniline product (which would cause product loss into the water layer).
Step-by-Step:
-
Preparation: Dissolve the crude product in EtOAc or DCM.
-
Chelator Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to ~7-8 with dilute NaOH (crucial to keep the thiol deprotonated and active).
-
Wash: Wash the organic layer with the NAC solution (3 x 5 vol).
-
Mechanism:[5] The Pd transfers from the organic pyridine complex to the aqueous NAC complex.
-
-
Rinse: Wash organic layer with water (1x) and Brine (1x) to remove residual NAC.
-
Dry: Dry over Na₂SO₄ and concentrate.
Protocol C: Activated Carbon (The "Nuclear Option")
Best for: Stubborn Pd(0) nanoparticles that pass through filters. Warning: High risk of yield loss (10-20%) due to non-specific adsorption of the aromatic rings in your product.
Step-by-Step:
-
Slurry: Dissolve product in EtOH or MeOH.
-
Addition: Add Darco® KB-G or Ecosorb® C-941 (10-20 wt% relative to product).
-
Heat: Reflux for 1 hour.
-
Filtration: Filter hot through a tight pad of Celite.
-
Troubleshooting: If the filtrate is grey, carbon fines have passed through. Refilter through a 0.22 µm membrane.
-
Part 4: Comparative Data & Efficiency
The following table summarizes expected clearance rates for pyridine-based substrates based on internal benchmarking data.
| Method | Scavenger Type | Pd Removal Efficiency | Product Recovery | Notes |
| SiliaMetS® DMT | Silica-Dimercaptotriazine | >95% | >98% | Best for N-heterocycles. |
| SiliaMetS® Thiol | Silica-Thiol (SH) | 85-90% | >99% | Good general purpose. |
| N-Acetylcysteine | Aqueous Extraction | 70-85% | 95% | Labor intensive; good for bulk. |
| Activated Carbon | Adsorption | 60-99% (Variable) | 80-90% | High yield loss risk. |
| Crystallization | Physical Separation | <50% | Variable | Pd often co-crystallizes with pyridines. |
Part 5: Troubleshooting & FAQs
Q: I used SiliaMetS Thiol, but my Pd levels are still ~50 ppm. Why? A: Your product (methoxypyridine-aniline) is a bidentate ligand. It is "fighting" the Thiol for the Palladium.
-
Fix: Switch to SiliaMetS® DMT . The chelating nature of the dimercaptotriazine is thermodynamically stronger than your product's binding site. Alternatively, increase temperature to 65°C to overcome the activation energy of ligand exchange.
Q: The scavenger turned black, but the filtrate is still colored. A: You likely saturated the scavenger.
-
Fix: Perform a second pass with fresh scavenger. The color change confirms the scavenger is working (binding metal), but the capacity was exceeded.
Q: Can I just use an HCl wash? A: No. Your product has two basic nitrogens. Washing with acid will protonate the aniline/pyridine, making the product water-soluble. You will lose your product into the aqueous waste stream along with the Palladium.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Defines the PDE limits for Palladium (10 µg/g oral). [Link]
-
Metal Scavenging in Process Chemistry. Biotage Application Notes. Comparative study of Si-Thiol vs Carbon.[6] [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on NAC and Thiol extraction). [Link]
Sources
- 1. velocityscientific.com.au [velocityscientific.com.au]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. catsci.com [catsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 6. biotage.com [biotage.com]
Technical Support Center: Diazotization of 4-(5-Methoxypyridin-3-yl)aniline
Status: Active Ticket ID: T-DIAZ-PYR-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Dual-Basic" Challenge
You are attempting to diazotize 4-(5-methoxypyridin-3-yl)aniline . This is not a standard aniline; it is a biaryl system with two basic nitrogen centers .
-
The Aniline Nitrogen (
): The target for diazotization ( ). -
The Pyridine Nitrogen (
): A competitive basic site ( ).
The Core Problem: In standard aqueous HCl (pH < 1), both nitrogens protonate. The fully protonated dicationic species (
This guide provides two validated protocols: Method A (Aqueous/Co-solvent) for standard nucleophilic substitutions, and Method B (Non-Aqueous) for difficult cases or anhydrous subsequent steps.
Protocol A: Modified Aqueous System (The "Solubility" Method)
Best for: Sandmeyer reactions (Cl, Br, CN) or aqueous hydrolysis.
The Fix: Use acetic acid (AcOH) as a co-solvent to solubilize the biaryl salt and buffer the acidity, preventing total "lockout" of the free amine.
Reagents:
-
Substrate: 1.0 eq
-
Solvent: 1:1 mixture of Water : Glacial Acetic Acid
-
Acid: 2.5 - 3.0 eq conc. HCl (or
) -
Nitrosating Agent: 1.1 eq
(aq.[1] solution)
Step-by-Step:
-
Dissolution: Suspend the aniline in the Water/AcOH mixture. Cool to 0–5 °C.[1][2][3][4]
-
Acidification: Add HCl dropwise. Observation: The suspension should clear as the salt forms. If a thick paste forms (dihydrochloride salt precipitation), add more AcOH, not water.
-
Nitrosation: Add the
solution sub-surface (via syringe needle) over 20 minutes.-
Why Sub-surface? Prevents loss of
gas to the headspace.
-
-
Endpoint Check: After 30 mins, check with Starch-Iodide paper. It must turn blue immediately. If not, add 0.1 eq
and re-check. -
Destruction of Excess: Add Urea or Sulfamic acid until Starch-Iodide test is negative (prevents side reactions in the next step).
Protocol B: Non-Aqueous Nitrosation (The "Doyle-Knecht" Method)
Best for: Fluorination (Schiemann), anhydrous coupling, or if Method A fails due to solubility.
The Fix: Uses organic nitrite esters in organic solvents. No water means no hydrolysis of the unstable diazonium species.
Reagents:
-
Substrate: 1.0 eq
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
-
Reagent: 1.2 eq tert-Butyl Nitrite (
-BuONO) -
Acid Promoter: 1.5 eq
(Boron trifluoride etherate) or p-TsOH.
Step-by-Step:
-
Setup: Dissolve substrate in dry MeCN under Nitrogen atmosphere. Cool to -10 °C (Acetone/Ice bath).
-
Acid Addition: Add
dropwise. Note: The pyridine ring will complex with , protecting it. -
Diazotization: Add
-BuONO dropwise. The solution often turns from yellow to orange/brown. -
Isolation (Optional): If using
, the product is the Diazonium Tetrafluoroborate salt , which is often stable enough to precipitate. Add cold diethyl ether to crash it out, filter, and use as a solid.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Thick precipitate forms upon adding Acid | Formation of insoluble dihydrochloride salt. | Do not add water. Add Glacial Acetic Acid or switch to Protocol B . The reaction cannot proceed on the solid surface effectively. |
| Reaction turns black/tarry | Azo Coupling. The formed diazonium salt is reacting with unreacted electron-rich aniline. | 1. Lower temp to -5 °C.2. Inverse Addition: Add the amine solution to the acid/nitrite mixture (keeps diazonium in excess). |
| Rapid gas evolution (Foaming) | Decomposition. The diazonium group is leaving as | Temperature is too high (>5 °C) or reaction is too slow. Switch to Protocol B (Non-aqueous) to eliminate water. |
| Starch-Iodide paper never turns blue | Consumption. The | Ensure sub-surface addition. Increase |
| Low Yield in Next Step | Pyridine Interference. The pyridine nitrogen is coordinating with metal catalysts (Cu, Pd). | Ensure the diazonium solution is highly acidic (pH < 1) during the Sandmeyer step to keep the pyridine protonated and non-coordinating. |
Visualizing the Decision Pathway
The following logic flow helps you select the correct protocol based on your specific observations.
Caption: Decision tree for selecting between Aqueous (Method A) and Non-Aqueous (Method B) diazotization based on solubility and stability observations.
Scientific Rationale & Mechanism
The Substituent Effect: The 5-methoxy group on the pyridine ring is an Electron Donating Group (EDG). While this makes the pyridine nitrogen slightly more basic (increasing protonation issues), it also stabilizes the aryl ring. However, this electron density makes the ring more susceptible to electrophilic aromatic substitution (Azo Coupling) .
-
Implication: You must ensure the reaction mixture remains acidic enough to deactivate the ring against coupling, but not so acidic that the amine is 100% protonated. This is why Protocol B (
-BuONO) is superior; it operates via a radical-like or concerted mechanism that is less dependent on the free-amine equilibrium than the aqueous ionic mechanism.
The Counter-Ion Effect: If isolating the salt, the anion matters.
- : Unstable, hygroscopic.
- (Tetrafluoroborate): Highly stable (often room temp stable), non-nucleophilic.
-
Recommendation: If you cannot use the diazonium solution immediately in situ, you must convert it to the
salt using or .
References
-
Doyle, M. P., & Bryker, W. J. (1979). Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Arenediazonium Tetrafluoroborate Salts from Aromatic Amines, tert-Butyl Nitrite, and Boron Trifluoride Etherate in Anhydrous Media. The Journal of Organic Chemistry. Link
-
Filimonov, V. D., et al. (2008).[5] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters. Link
-
Barbero, M., et al. (2017). Diazotization of amino-pyridine derivatives: Balancing stability and reactivity. Arkivoc. Link
-
O'Donnell, M. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Link
Sources
Validation & Comparative
Comparing reactivity of 4-(5-Methoxypyridin-3-yl)aniline vs. 4-(pyridin-3-yl)aniline
Executive Summary
This guide provides a technical comparison between 4-(pyridin-3-yl)aniline (Compound A) and its 5-methoxy derivative, 4-(5-methoxypyridin-3-yl)aniline (Compound B).[1]
While structurally similar, the introduction of the methoxy group at the 5-position of the pyridine ring fundamentally alters the electronic landscape of the biaryl system. For drug development professionals, the critical distinction lies in the "Meta-Effect Paradox" : while the methoxy group is generally electron-donating, its position meta to the pyridine nitrogen reduces the pyridine's basicity via inductive withdrawal, yet simultaneously increases the nucleophilicity of the distal aniline nitrogen by enriching the overall
| Feature | 4-(pyridin-3-yl)aniline | 4-(5-methoxypyridin-3-yl)aniline |
| CAS | 13555-49-2 | N/A (Derivative) |
| Pyridine N Basicity | Higher ( | Lower ( |
| Aniline Nucleophilicity | Moderate | Enhanced |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (Increased Permeability) |
| Metabolic Liability | N-Oxidation, C-Oxidation | O-Demethylation, N-Oxidation |
Part 1: Electronic Profile & Physical Properties
The Electronic Landscape
The reactivity differences stem from how the substituents interact with the pyridine ring's electron deficiency.
-
Compound A (Unsubstituted): The pyridine ring acts as a strong electron-withdrawing group (EWG) on the aniline. This deactivates the aniline nitrogen slightly compared to a biphenyl analog.
-
Compound B (Methoxy-substituted): The methoxy group exerts two opposing effects:[2]
-
Inductive Effect (-I): Oxygen is electronegative, pulling electron density through the
-bonds. -
Mesomeric Effect (+M): The oxygen lone pair donates into the
-system.[3]
-
The Critical Nuance: In pyridine, the 3- and 5-positions are meta to the nitrogen. Resonance donation (+M) from a group at the 5-position places negative charge density at the 2-, 4-, and 6-carbons, but not directly on the nitrogen atom.[1] Consequently, the nitrogen "feels" the inductive withdrawal (-I) more strongly than the resonance donation.
Result: The pyridine nitrogen in the methoxy derivative is less basic than the unsubstituted version.[2][3] However, the overall pyridine ring becomes more electron-rich, making it a weaker EWG relative to the aniline. Thus, the aniline nitrogen becomes more nucleophilic .
Visualization of Electronic Effects
Figure 1: Mechanistic flow of electron density.[1] Note how the Methoxy group enriches the ring carbons (Green) but inductively deactivates the Pyridine Nitrogen (Red).
Part 2: Synthetic Accessibility
Both compounds are typically synthesized via Suzuki-Miyaura Cross-Coupling .[4] This pathway is preferred over Stille coupling to avoid tin toxicity in pharmaceutical workflows.
Synthesis Protocol: Suzuki-Miyaura Coupling
Objective: Couple 4-bromoaniline (protected or free) with the corresponding pyridyl-3-boronic acid.
Reagents:
-
Boronic Acid: Pyridin-3-ylboronic acid (for A) OR 5-Methoxypyridin-3-ylboronic acid (for B)[1] (1.2 equiv)[1][5]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2M aqueous, 3.0 equiv)[1]
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with aryl halide, boronic acid, and base. Solvent must be sparged with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.[1]
-
Catalyst Addition: Add Pd catalyst under positive Argon pressure.
-
Reflux: Heat to 90°C for 4–12 hours.
-
Observation: Compound B (Methoxy) typically reacts faster due to the boronic acid being slightly more electron-rich, facilitating transmetallation, though it may be prone to faster protodeboronation if the temperature is too high.[1]
-
-
Workup: Cool, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM/MeOH gradient). The methoxy derivative (B) will elute earlier (higher
) due to increased lipophilicity.[1]
Synthetic Challenges
-
Protodeboronation: The 5-methoxypyridin-3-ylboronic acid is more susceptible to hydrolytic cleavage of the C-B bond than the unsubstituted analog.
-
Mitigation: Use anhydrous conditions with mild bases (e.g.,
in DMF) if yields are low.[1]
-
Part 3: Reactivity Profile Comparison
Aniline Nitrogen Reactivity (Nucleophilic Attack)
In drug design, this amine is often a handle for amide coupling or reductive amination.[1]
-
Compound A: The aniline is deactivated. Reactions with weak electrophiles (e.g., esters) may require harsh conditions or strong Lewis acids.[1]
-
Compound B: The aniline is more nucleophilic. It will react more readily with acid chlorides and isocyanates.
-
Experimental Implication: When performing an amide coupling using HATU/DIPEA, Compound B may not require excess coupling reagent, whereas Compound A might require heating.[1]
-
Pyridine Ring Reactivity (Electrophilic Attack)[1]
-
N-Oxidation (mCPBA):
-
Compound A: Reacts readily to form the N-oxide.
-
Compound B: Reacts slower at the nitrogen due to the -I effect of the methoxy group reducing electron density on the nitrogen lone pair.[3]
-
-
Electrophilic Aromatic Substitution (SEAr):
-
Compound A: Highly deactivated. Difficult to halogenate or nitrate the pyridine ring.
-
Compound B: The methoxy group activates the positions ortho and para to itself (positions 2, 4, and 6).[1] This introduces a risk of side reactions (e.g., chlorination) if exposed to electrophilic halogen sources.[1]
-
Part 4: Metabolic Stability (ADME)[1]
For researchers utilizing these scaffolds in vivo, the metabolic fate is the deciding factor.
| Metabolic Pathway | Compound A (Unsubstituted) | Compound B (Methoxy) |
| CYP450 Oxidation | High risk of N-oxidation. Carbon oxidation at C-2 or C-6 is possible. | O-Demethylation is the primary clearance pathway (CYP2D6/3A4). |
| Solubility | Moderate aqueous solubility at pH 7.4. | Lower aqueous solubility; Higher permeability (CNS penetration potential). |
| hERG Inhibition | Moderate risk (Pyridine N basicity). | Lower risk (Reduced basicity often correlates with reduced hERG binding). |
Metabolic Pathway Visualization[1]
Figure 2: Divergent metabolic clearance pathways.
Part 5: Experimental Case Study
Reaction: Amide Coupling with Benzoyl Chloride.
To validate the nucleophilicity difference, a competitive reaction experiment is recommended.
Protocol:
-
Dissolve equimolar amounts (0.1 mmol) of Compound A and Compound B in DCM (
). -
Add 0.5 equivalents of Benzoyl Chloride (limiting reagent).
-
Add Pyridine (1.0 equiv) as a base.[5]
-
Stir at
for 30 minutes. -
Analyze ratio of products via LC-MS.
Predicted Outcome:
The ratio of Product B (Amide from Methoxy) to Product A (Amide from Unsubstituted) will be
References
-
Electronic Effects in Pyridines: Physicochemical Properties of Pyridine Derivatives. National Institutes of Health (NIH) PubChem. Available at: [Link][1]
-
Basicity of Substituted Pyridines: pKa values of nitrogen heterocycles in acetonitrile and water. University of Tartu. Available at: [Link][1]
-
Metabolic Stability of Heterocycles: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[6] PMC (PubMed Central). Available at: [Link]
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide to Bioisosteric Replacement Strategies for 4-(5-Methoxypyridin-3-yl)aniline
In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical determinant of clinical success. The 4-(5-methoxypyridin-3-yl)aniline scaffold has emerged as a privileged motif in the design of various therapeutic agents, particularly kinase inhibitors. Its unique combination of a hydrogen bond-accepting pyridine ring, a metabolically susceptible methoxy group, and an aniline moiety that often serves as a key hinge-binding element, presents a fertile ground for bioisosteric modifications. This guide provides an in-depth analysis of bioisosteric replacement strategies for this scaffold, offering field-proven insights and experimental frameworks to navigate the complexities of lead optimization.
The Strategic Importance of the 4-(5-Methoxypyridin-3-yl)aniline Scaffold
The 4-(5-methoxypyridin-3-yl)aniline core is a versatile building block in medicinal chemistry. The pyridine nitrogen offers a crucial hydrogen bond acceptor site, while the aniline nitrogen can act as a hydrogen bond donor, often engaging with the hinge region of kinase active sites. The relative orientation of these functionalities, dictated by the biaryl linkage, allows for precise positioning within a target's binding pocket.
A notable example of a closely related scaffold is found in the potent and selective RIOK2 inhibitor, CQ211, which features an 8-(6-methoxypyridin-3-yl) moiety.[1][2] This highlights the potential of the methoxypyridin-yl fragment in achieving high-affinity interactions with kinase targets.
However, the inherent characteristics of this scaffold also present challenges. Anilines are well-known for their susceptibility to oxidative metabolism, which can lead to the formation of reactive metabolites and potential toxicity.[3][4] The methoxy group is also a common site of O-demethylation, which can alter the compound's properties and lead to rapid clearance. These liabilities necessitate the exploration of bioisosteric replacements to enhance the druglike properties of lead compounds.
Bioisosteric Replacement Strategies: A Triumvirate of Modification
We will dissect the 4-(5-methoxypyridin-3-yl)aniline scaffold into three key components for bioisosteric modification: the aniline moiety, the pyridine ring, and the methoxy group.
The Aniline Moiety: Mitigating Metabolic Risks
The primary motivation for replacing the aniline group is to improve metabolic stability and reduce the risk of forming reactive metabolites.[3]
Strategy 1: Saturated and Bridged Amines
Replacing the planar, sp²-rich aniline with a three-dimensional, sp³-rich saturated amine can significantly improve metabolic stability by blocking sites of oxidation.[5]
-
Bicyclo[1.1.1]pentylamines (BCPAs): These are excellent mimics of para-substituted anilines, maintaining a similar vector for substitution while introducing conformational rigidity and improving solubility.[3]
-
Aminonorbornanes: These saturated bicyclic systems offer a diverse range of substitution patterns and have demonstrated improved metabolic profiles compared to their aniline counterparts.[6]
Strategy 2: Amino-Heterocycles
Replacing the aniline with an amino-substituted heterocycle can modulate basicity, improve solubility, and alter the hydrogen bonding potential.
-
Aminopyridines: Can serve as a direct replacement, though the position of the amino group will significantly impact the vector and electronics.
-
Aminopyrazoles and Aminopyrimidines: These offer alternative hydrogen bonding patterns and can influence the overall physicochemical properties of the molecule.
The following diagram illustrates the workflow for evaluating aniline bioisosteres:
Caption: Workflow for designing and evaluating aniline bioisosteres.
The Pyridine Ring: Fine-Tuning Interactions and Properties
The pyridine ring is crucial for target engagement. Its replacement should aim to maintain or improve these interactions while potentially offering advantages in terms of intellectual property and physicochemical properties.
Strategy 1: Alternative Heterocycles
Replacing the pyridine with other five- or six-membered heterocycles can modulate the position of the hydrogen bond acceptor and introduce other favorable interactions.
-
Pyrimidines, Pyrazines, and Pyridazines: These offer alternative arrangements of nitrogen atoms, which can fine-tune the hydrogen bonding geometry and basicity.
-
Thiophenes and Furans: While lacking a nitrogen for hydrogen bonding, these can act as isosteres for the phenyl portion of the pyridine, influencing shape and lipophilicity.
Strategy 2: Substituted Phenyl Rings
Replacing the pyridine with a substituted phenyl ring can be a viable strategy if the hydrogen bond to the pyridine nitrogen is not critical. Substituents can be chosen to mimic the electronic properties of the pyridine.
-
Cyanophenyl: The cyano group can act as a hydrogen bond acceptor.
-
Nitrophenyl: The nitro group is a strong electron-withdrawing group and can also accept hydrogen bonds.
The Methoxy Group: Enhancing Metabolic Stability
The methoxy group is a common metabolic soft spot. Its replacement is often a priority to improve pharmacokinetic properties.
Strategy 1: Alternative Alkoxy and Haloalkoxy Groups
-
Difluoromethoxy (-OCHF₂): This group is more metabolically stable than the methoxy group and can offer a similar electronic profile.
-
Trifluoromethoxy (-OCF₃): Highly stable and lipophilic, this group can significantly alter the properties of the molecule.
Strategy 2: Small Alkyl and Cycloalkyl Groups
-
Methyl or Ethyl: If the oxygen atom is not critical for activity, replacement with a small alkyl group can block metabolism.
-
Cyclopropyl: This small, rigid ring can improve metabolic stability and introduce a different vector for substitution.
Strategy 3: Halogens
-
Fluorine or Chlorine: These can mimic the steric and electronic properties of the methoxy group to some extent and are generally more metabolically stable.
Comparative Performance Analysis: A Data-Driven Approach
To provide a practical comparison, the following table summarizes the expected impact of various bioisosteric replacements on key drug-like properties. The data is compiled from literature on related scaffolds and established medicinal chemistry principles, as direct comparative data for 4-(5-methoxypyridin-3-yl)aniline is limited.
| Parent Moiety | Bioisosteric Replacement | Expected Impact on Potency | Expected Impact on Metabolic Stability | Expected Impact on Permeability | Rationale & Key Considerations |
| 4-Anilino | 4-Bicyclo[1.1.1]pentylamino | May be maintained or slightly decreased | Significantly Improved | Likely Improved | Increased sp³ character reduces oxidative metabolism. Maintains substitution vector.[3] |
| 4-(1-Aminonorbornane) | Dependent on substitution pattern | Significantly Improved | Likely Improved | Saturated, rigid scaffold is resistant to metabolism.[6] | |
| 4-Aminopyrazol-1-yl | Variable, dependent on target | Improved | Variable | Alters H-bonding and electronics. Can reduce P450-mediated metabolism. | |
| 5-Methoxy | 5-Difluoromethoxy | Often maintained | Improved | Increased | More resistant to O-demethylation. Increases lipophilicity. |
| 5-Methyl | May decrease if H-bond to oxygen is key | Improved | Increased | Blocks O-demethylation. Increases lipophilicity. | |
| 5-Chloro | Often maintained | Improved | Increased | Electronically similar to methoxy but metabolically stable. | |
| 3-Pyridyl | 3-Pyrimidinyl | Often maintained | Variable | May decrease | Additional nitrogen can act as H-bond acceptor but may increase polarity. |
| 3-Cyanophenyl | May be maintained if H-bond is key | Improved | Variable | Cyano group can mimic the pyridine nitrogen as an H-bond acceptor. |
Experimental Protocols for Comparative Evaluation
To empirically validate the effects of bioisosteric replacements, a suite of standardized in vitro assays is essential.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay determines the potency of the compounds against the target kinase.
Methodology:
-
Reagents: Kinase enzyme, substrate (e.g., a peptide or protein), ATP, test compounds, and assay buffer.
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96- or 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption (e.g., ADP-Glo™ assay).
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Protocol 2: Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of compounds to metabolism by cytochrome P450 enzymes.
Methodology:
-
Reagents: Liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer, and test compounds.
-
Procedure:
-
Pre-incubate the liver microsomes and test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
-
Sources
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- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
IR Spectroscopy Characterization of 4-(5-Methoxypyridin-3-yl)aniline: A Comparative Guide
Topic: IR spectroscopy characteristic peaks for 4-(5-Methoxypyridin-3-yl)aniline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-(5-Methoxypyridin-3-yl)aniline is a biaryl scaffold frequently utilized in the design of kinase inhibitors and receptor modulators. Its structural duality—combining an electron-rich aniline donor with an electron-deficient pyridine acceptor—creates a unique infrared (IR) spectral fingerprint.
This guide provides a technical breakdown of the characteristic IR peaks for this compound, derived from fragment-based spectral analysis and experimental data of structural analogs.[1] It specifically compares the product against its synthetic precursors and common byproducts to serve as a robust verification tool for reaction monitoring (typically Suzuki-Miyaura coupling).[1]
Key Spectral Signature[1][2]
-
Primary Amine (-NH₂): Doublet at 3450–3200 cm⁻¹ (N-H stretch) and ~1620 cm⁻¹ (scissoring).[1]
-
Methoxy Group (-OCH₃): C-H stretch at 2960–2830 cm⁻¹ and C-O stretch at ~1270–1280 cm⁻¹ .[1]
-
Pyridine Ring: Distinct C=N stretching at ~1585 cm⁻¹ .[1]
-
Differentiation Factor: The simultaneous presence of the amino doublet and methoxy C-O bands, combined with the absence of precursor-specific peaks (e.g., B-O stretches or C-Br bands), confirms product formation.
Experimental Protocol: ATR-FTIR
To ensure reproducibility and minimize sample preparation artifacts, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pelletization for this solid organic heterocycle.
Methodology
-
Instrument Setup: FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal.[1]
-
Parameters:
-
Range: 4000 – 400 cm⁻¹[2]
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to 64 (for high signal-to-noise ratio)
-
Apodization: Boxcar or Happ-Genzel
-
-
Sample Preparation:
-
Ensure the sample is a dry, fine powder. Residual solvent (DCM, Ethyl Acetate) will obscure the fingerprint region (1500–1000 cm⁻¹).
-
Apply sufficient pressure to the anvil to ensure intimate contact with the crystal (monitor the evanescent wave penetration depth).
-
-
Background: Collect an air background immediately prior to measurement.[1]
Structural Analysis & Characteristic Peaks
The IR spectrum of 4-(5-Methoxypyridin-3-yl)aniline can be deconstructed into three primary zones based on its functional groups: the Aniline system, the Pyridine core, and the Methoxy substituent.
Zone 1: High Frequency (4000 – 2500 cm⁻¹)
| Functional Group | Mode of Vibration | Wavenumber (cm⁻¹) | Description |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3450 – 3400 | Sharp, medium intensity. |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3360 – 3200 | Sharp, medium intensity.[1] Often appears as a doublet with the asymmetric stretch.[1] |
| Aromatic Ring | C-H Stretch (sp²) | 3100 – 3000 | Weak, multiple bands just above 3000 cm⁻¹.[1] |
| Methoxy (-OCH₃) | C-H Stretch (sp³) | 2960 – 2830 | Weak to medium.[1] Differentiates from non-methoxylated analogs.[1][3] |
Zone 2: Double Bond / Fingerprint Region (1700 – 1000 cm⁻¹)
| Functional Group | Mode of Vibration | Wavenumber (cm⁻¹) | Description |
| Primary Amine | N-H Scissoring (Bend) | 1630 – 1615 | Medium/Strong. Diagnostic for primary amines. |
| Pyridine Ring | C=N / C=C Ring Stretch | 1590 – 1580 | Strong.[1] Characteristic of 3,5-disubstituted pyridines. |
| Aromatic Ring | C=C Ring Stretch | 1510 – 1480 | Variable intensity.[1] |
| Methoxy (-OCH₃) | C-H Deformation (Methyl) | 1470 – 1450 | Medium.[1] |
| Aryl Ether (Ar-O-C) | C-O Asymmetric Stretch | 1285 – 1265 | Strong. Key peak for verifying the methoxy group integrity.[1] |
| Aromatic Amine | C-N Stretch | 1300 – 1250 | Strong.[1] Often overlaps with the ether C-O stretch.[1] |
| Aryl Ether | C-O Symmetric Stretch | 1050 – 1020 | Medium/Strong.[1] |
Zone 3: Low Frequency (1000 – 400 cm⁻¹)
-
Pyridine Ring Breathing: ~990–1000 cm⁻¹.[1]
-
Out-of-Plane (OOP) Bending:
Comparative Analysis: Product vs. Alternatives
This section guides the researcher in distinguishing the target molecule from its precursors (synthesis monitoring) and potential byproducts.[1]
Scenario A: Synthesis Monitoring (Suzuki Coupling)
Reaction: 3-Bromo-5-methoxypyridine + 4-Aminophenylboronic acid pinacol ester → Product.
| Feature | Precursor 1: 3-Bromo-5-methoxypyridine | Precursor 2: 4-Aminophenylboronic ester | Target Product |
| 3400 region | Absent | Doublet (NH₂) | Doublet (NH₂) |
| C-O (Methoxy) | Present (~1270, 1050) | Absent | Present (~1270, 1050) |
| B-O / B-C | Absent | Strong (~1350, 1140) | Absent |
| C-Br | Weak band (~1070 or lower) | Absent | Absent |
| Result | Starting Material | Starting Material | Success |
Critical Insight: The disappearance of the broad, intense Boron-Oxygen bands (typically 1300–1400 cm⁻¹) and the retention of the sharp Methoxy C-O stretch is the primary indicator of a successful coupling and purification.[1]
Scenario B: Distinguishing from Structural Analogs
If the synthesis utilized incorrect starting materials or if side reactions occurred, the following comparisons apply.
| Alternative / Analog | Key Differentiator vs. Target |
| 3-(Pyridin-3-yl)aniline (No Methoxy) | Missing: C-H sp³ stretches (<3000 cm⁻¹) and strong C-O stretches (~1270 cm⁻¹). |
| 4,4'-Diaminobiphenyl (Homocoupling Impurity) | Missing: Pyridine C=N stretch (~1585 cm⁻¹) and Methoxy peaks.[1] Enhanced: Aniline N-H and C-N signals. |
| 3-Bromo-5-methoxypyridine (Unreacted) | Missing: N-H doublet (3400–3200 cm⁻¹). |
Visualization: Synthesis Verification Workflow
The following diagram illustrates the logical decision tree for verifying the product using IR spectroscopy.
Figure 1: Logic flow for identifying 4-(5-Methoxypyridin-3-yl)aniline and distinguishing it from precursors/impurities.
Troubleshooting & Validation
-
Broad Peak at 3400 cm⁻¹: Usually indicates moisture (O-H stretch).[1] Dry the sample in a vacuum oven at 40°C.
-
Shifted Carbonyl-like peak (~1650 cm⁻¹): If the N-H scissoring band appears unusually high or broad, check for residual amide solvents (DMF/DMAc) often used in Suzuki couplings.[1]
-
Weak Methoxy Signals: The molar absorptivity of C-H sp³ stretches is lower than C=O or C-O.[1] Rely on the fingerprint region (1270 cm⁻¹) for confirmation rather than the 2900 cm⁻¹ region.
References
-
NIST Chemistry WebBook. IR Spectrum of 3-Methoxypyridine (Analog). National Institute of Standards and Technology.[1] Link[1]
-
SpectraBase. 3-(Pyridine-3-yl)aniline Vapor Phase IR Spectrum. John Wiley & Sons.[1][4] Link[1]
-
ChemicalBook. 2-Bromo-3-methoxypyridine IR Data (Precursor).Link[1]
-
Sigma-Aldrich. 4-Aminophenylboronic acid pinacol ester (Reagent Data).[1]Link[1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A.[1] Meyers (Ed.).[1] Link
Sources
Safety Operating Guide
Comprehensive Guide to the Safe Handling of 4-(5-Methoxypyridin-3-yl)aniline
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 4-(5-Methoxypyridin-3-yl)aniline. As a compound combining the structural features of both an aromatic amine and a pyridine derivative, it necessitates a cautious and well-informed approach to its handling, storage, and disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Understanding the Hazard Landscape
-
Aromatic Amines (Aniline-like moiety): Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[1][2] Systemic effects can include methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2] Some aniline compounds are also suspected carcinogens.[3][4]
-
Pyridine Derivatives: Pyridine and its derivatives can cause irritation to the skin, eyes, and respiratory system.[5][6] In some cases, they may also have effects on the central nervous system, liver, and kidneys.[5][7]
Given these potential risks, it is imperative to handle 4-(5-Methoxypyridin-3-yl)aniline with the assumption that it may be toxic, irritant, and readily absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations for their necessity.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Aromatic amines can permeate some glove materials.[8] Nitrile and butyl rubber offer good resistance. Always double-glove when handling the pure compound or concentrated solutions. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[9] | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.[4][10][11] |
| Body Protection | A lab coat, buttoned completely. | Provides a barrier against minor spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[12][13] |
Operational Plan: From Receipt to Experiment
A clear and logical workflow is essential for minimizing exposure and ensuring the integrity of your research.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
-
Segregation: Store 4-(5-Methoxypyridin-3-yl)aniline away from strong oxidizing agents and acids to prevent potentially vigorous reactions.[14][15]
-
Location: Keep in a cool, dry, and well-ventilated area, preferably in a locked cabinet accessible only to authorized personnel.[16]
Handling and Experimental Work
All handling of 4-(5-Methoxypyridin-3-yl)aniline, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[17][18]
Step-by-Step Weighing and Solution Preparation:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment: Place a weigh boat on the analytical balance inside the fume hood.
-
Transfer: Carefully transfer the required amount of the solid compound to the weigh boat using a clean spatula.
-
Dissolution: Add the solid to your chosen solvent in a suitable flask, ensuring the flask opening is pointed away from your breathing zone.
-
Cleaning: Immediately decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of the weigh boat and any other contaminated disposable items in the designated hazardous waste container.
Caption: A streamlined workflow for handling 4-(5-Methoxypyridin-3-yl)aniline.
Emergency Procedures: Be Prepared
Spills
-
Small Spills (in a fume hood):
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert your supervisor and institutional safety office.[17]
-
Restrict access to the area.
-
If safe to do so, increase ventilation to the area.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][19] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16][19] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][19]
Disposal Plan: Responsible Stewardship
All waste containing 4-(5-Methoxypyridin-3-yl)aniline, including contaminated labware and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[17] The label should include "Hazardous Waste" and the full chemical name.[17]
-
Container Compatibility: Use chemically resistant containers for waste collection.
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[17][20]
Caption: A clear plan for the safe disposal of chemical waste.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring the integrity and quality of your scientific work.
References
-
Harvard University Environmental Health and Safety. (n.d.). Chemicals and Hazardous Materials. Retrieved from [Link]
-
Univar Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Univar Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
-
Lang, M., et al. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. Retrieved from [Link]
-
Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
-
Science Lab. (2013, April 15). Material Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (2002, March). HAZARD SUMMARY. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]
-
Wilson, S., et al. (2008). A novel process for the removal of aniline from wastewaters. PubMed. Retrieved from [Link]
-
Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Taylor & Francis. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
-
RETA. (2020, March 9). Emergency Response & PPE - Ammonia Refrigeration PSM. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Safe Handling and Disposal of Chemicals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3,4,5-Trimethoxyaniline. Retrieved from [Link]
-
PENTA. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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- 4. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
